L-Alanyl-O-benzyl-N-methyl-L-serine
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Overview
Description
L-Alanyl-O-benzyl-N-methyl-L-serine is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an alanyl group, a benzyl-protected serine, and a methylated nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-O-benzyl-N-methyl-L-serine typically involves the protection of functional groups, selective methylation, and coupling reactions. One common method includes the protection of the hydroxyl group of serine with a benzyl group, followed by the methylation of the amino group. The alanyl group is then introduced through peptide coupling reactions using standard peptide synthesis techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-O-benzyl-N-methyl-L-serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: The benzyl group can be substituted with other protective groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or reduced forms of the compound .
Scientific Research Applications
L-Alanyl-O-benzyl-N-methyl-L-serine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: The compound is utilized in studies involving protein-protein interactions and enzyme-substrate specificity.
Industry: This compound is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of L-Alanyl-O-benzyl-N-methyl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-serine: Similar in structure but lacks the benzyl protection and methylation.
N-Methyl-L-serine: Contains a methylated serine but does not have the alanyl group.
O-Benzyl-L-serine: Features a benzyl-protected serine without the alanyl and methyl groups.
Uniqueness
L-Alanyl-O-benzyl-N-methyl-L-serine is unique due to its combination of an alanyl group, benzyl protection, and methylation. This unique structure imparts specific chemical and biological properties that are not present in the similar compounds listed above .
Properties
CAS No. |
921934-59-0 |
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Molecular Formula |
C14H20N2O4 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C14H20N2O4/c1-10(15)13(17)16(2)12(14(18)19)9-20-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9,15H2,1-2H3,(H,18,19)/t10-,12-/m0/s1 |
InChI Key |
FZFGMPLIFZFUTQ-JQWIXIFHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N(C)[C@@H](COCC1=CC=CC=C1)C(=O)O)N |
Canonical SMILES |
CC(C(=O)N(C)C(COCC1=CC=CC=C1)C(=O)O)N |
Origin of Product |
United States |
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